![molecular formula C17H21BrN2O3 B13668894 3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde](/img/structure/B13668894.png)
3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde is a complex organic compound that features a bromine atom, a Boc-protected amino group, and an indole ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Boc-Protected Amino Group: The Boc-protected amino group can be introduced by reacting 3-bromopropylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Bromination: The bromine atom can be introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Formylation: The formyl group can be introduced through Vilsmeier-Haack reaction, where the indole reacts with DMF and POCl3 to form the aldehyde group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde can undergo various chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, alkoxides
Major Products Formed
Oxidation: 3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carboxylic acid
Reduction: 3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-methanol
Substitution: Various substituted indole derivatives depending on the nucleophile used
Scientific Research Applications
3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential in drug discovery, particularly in the development of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The bromine atom and the Boc-protected amino group can participate in various interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Bromopropylamine hydrobromide: Similar in having a bromine atom and an amino group but lacks the indole ring and aldehyde group.
3-(Boc-amino)propyl bromide: Similar in having a Boc-protected amino group and a bromine atom but lacks the indole ring and aldehyde group.
3-Bromo-1-propanol: Similar in having a bromine atom but lacks the Boc-protected amino group, indole ring, and aldehyde group.
Properties
Molecular Formula |
C17H21BrN2O3 |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
tert-butyl N-[3-(3-bromo-5-formylindol-1-yl)propyl]carbamate |
InChI |
InChI=1S/C17H21BrN2O3/c1-17(2,3)23-16(22)19-7-4-8-20-10-14(18)13-9-12(11-21)5-6-15(13)20/h5-6,9-11H,4,7-8H2,1-3H3,(H,19,22) |
InChI Key |
BCWLXXIUUWTZRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1C=C(C2=C1C=CC(=C2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


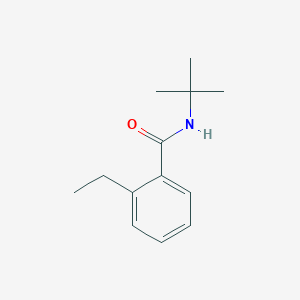
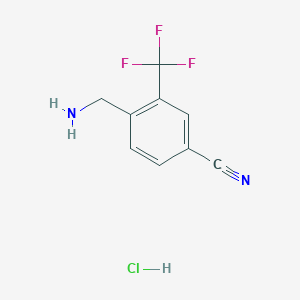



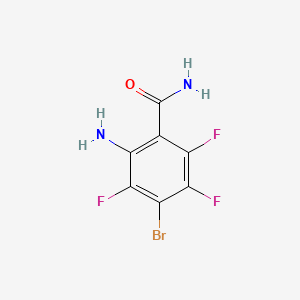

![3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13668866.png)

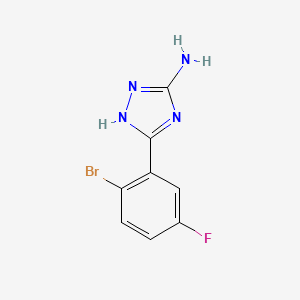
![5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668874.png)
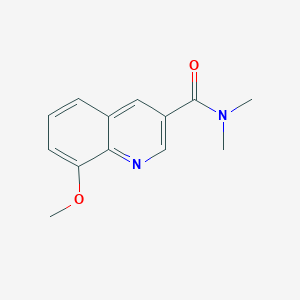
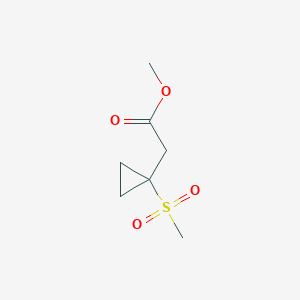
![Ethyl [(cyanomethyl)sulfanyl]acetate](/img/structure/B13668890.png)
